

Spectroscopic and Characterization Guide: 3-Amino-1-(4-bromophenyl)urea

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Compound of Interest

Compound Name: 3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Amino-1-(4-bromophenyl)urea**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

IUPAC Name: **3-Amino-1-(4-bromophenyl)urea** Molecular Formula: C₇H₈BrN₃O
Molecular Weight: 230.06 g/mol CAS Number: 2646-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-1-(4-bromophenyl)urea**. These values are calculated based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.45	d	2H	Ar-H (ortho to -NH)
~7.35	d	2H	Ar-H (ortho to -Br)
~8.50	s	1H	-NH- (urea)
~6.10	s	2H	-NH ₂ (amino)
~5.90	s	2H	-NH- (urea)

**Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz,
DMSO-d₆)**

Chemical Shift (δ) ppm	Assignment
~155.5	C=O (urea)
~139.0	Ar-C (C-NH)
~131.5	Ar-C (CH, ortho to -Br)
~119.0	Ar-C (CH, ortho to -NH)
~113.0	Ar-C (C-Br)

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (amino and urea)
~1650	Strong	C=O stretching (urea)
1600 - 1450	Medium-Strong	N-H bending, C=C aromatic stretching
~1240	Medium	C-N stretching
~820	Strong	C-H out-of-plane bending (para-substituted benzene)
~550	Medium	C-Br stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
231/229	High	[M] ⁺ (Molecular ion peak, showing bromine isotopes)
198/196	Medium	[M - NH ₂ NH] ⁺
171/169	Medium	[M - CONHNH ₂] ⁺
157/155	High	[C ₆ H ₄ Br] ⁺
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Amino-1-(4-bromophenyl)urea**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for urea-containing compounds as it helps in observing exchangeable protons like those in NH and NH₂ groups.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the appropriate frequencies (¹H and ¹³C).
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
 - Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
- Process the FID similarly to the ^1H spectrum and reference it to the solvent peak (DMSO- d_6 at \sim 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3-Amino-1-(4-bromophenyl)urea** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet press.
 - Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
 - Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

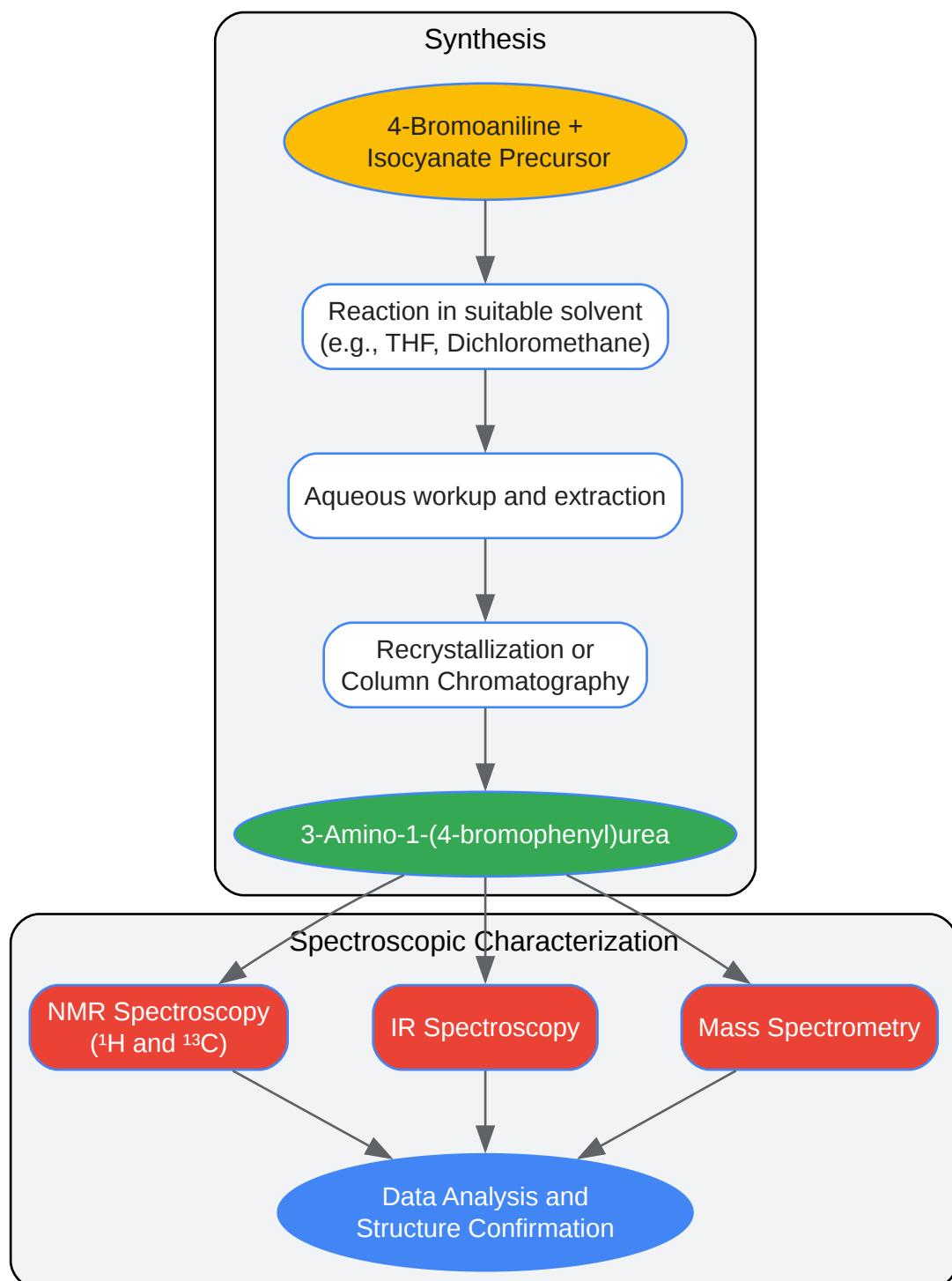
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization:
 - Vaporize the sample by heating the probe.
 - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis:
 - Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - Separate the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - Detect the separated ions and record their abundance.
 - The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **3-Amino-1-(4-bromophenyl)urea**.

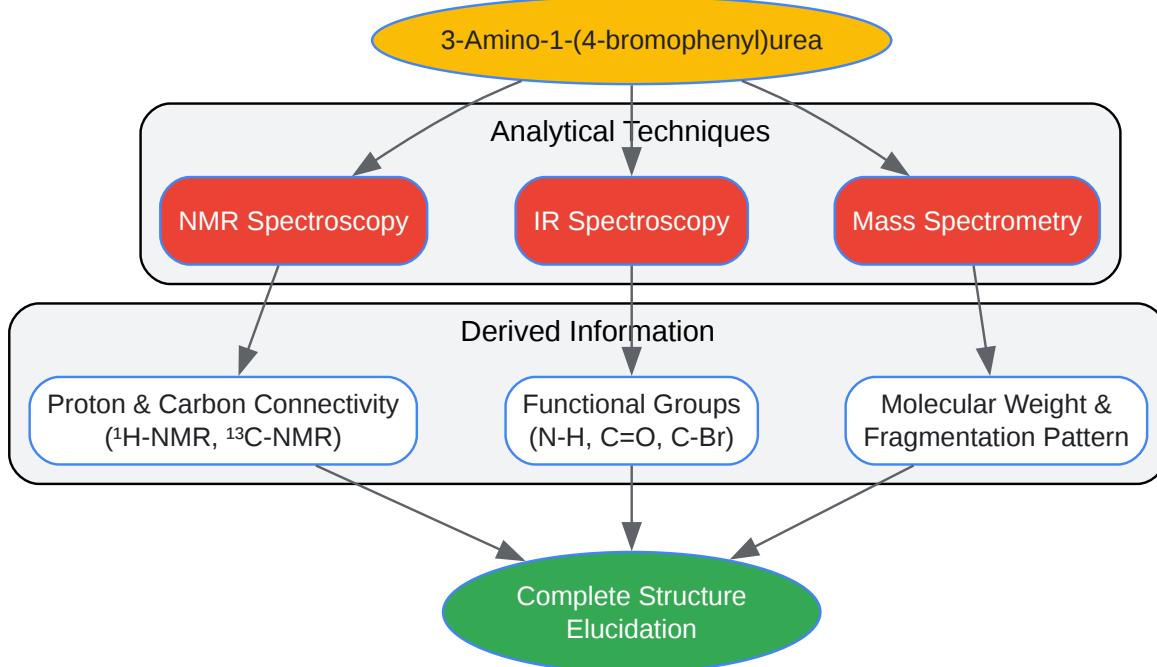


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Caption: Synthesis and Spectroscopic Characterization Workflow.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of **3-Amino-1-(4-bromophenyl)urea**.



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Caption: Information Flow in Structural Elucidation.

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